

An In-depth Technical Guide to 9-(4-bromobutyl)-9H-carbazole

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Compound of Interest

Compound Name: 9-(4-bromobutyl)-9H-carbazole

Cat. No.: B1282662

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of **9-(4-bromobutyl)-9H-carbazole**, a key intermediate in the development of novel therapeutic agents and advanced organic electronic materials.

Core Chemical and Physical Properties

9-(4-bromobutyl)-9H-carbazole is a solid, crystalline compound at room temperature, appearing as a white to light yellow powder. Its core structure consists of a planar carbazole moiety N-alkylated with a flexible four-carbon chain terminating in a bromine atom. This bifunctional nature—a photoactive and electronically active carbazole core and a reactive bromoalkyl chain—underpins its utility as a versatile chemical building block.

Quantitative Data Summary

Property	Value	Reference(s)
Molecular Formula	C ₁₆ H ₁₆ BrN	[1][2]
Molecular Weight	302.21 g/mol	[2]
CAS Number	10420-20-9	[2]
Melting Point	109 °C	
Boiling Point	436.3 ± 37.0 °C (Predicted)	
Density	1.32 ± 0.1 g/cm ³ (Predicted)	
Appearance	White to light yellow powder/crystal	
Solubility	Soluble in chloroform	[1]
Storage Condition	Sealed in dry, room temperature	

Synthesis and Experimental Protocols

The primary synthetic route to **9-(4-bromobutyl)-9H-carbazole** is the N-alkylation of carbazole. This reaction is typically carried out by reacting the carbazole anion with a suitable four-carbon electrophile, most commonly 1,4-dibromobutane.

General Experimental Protocol: N-alkylation of Carbazole

This protocol is based on the established synthesis of N-alkylated carbazoles. The synthesis of the title compound has been reported by Zhang et al. (2010b).[1]

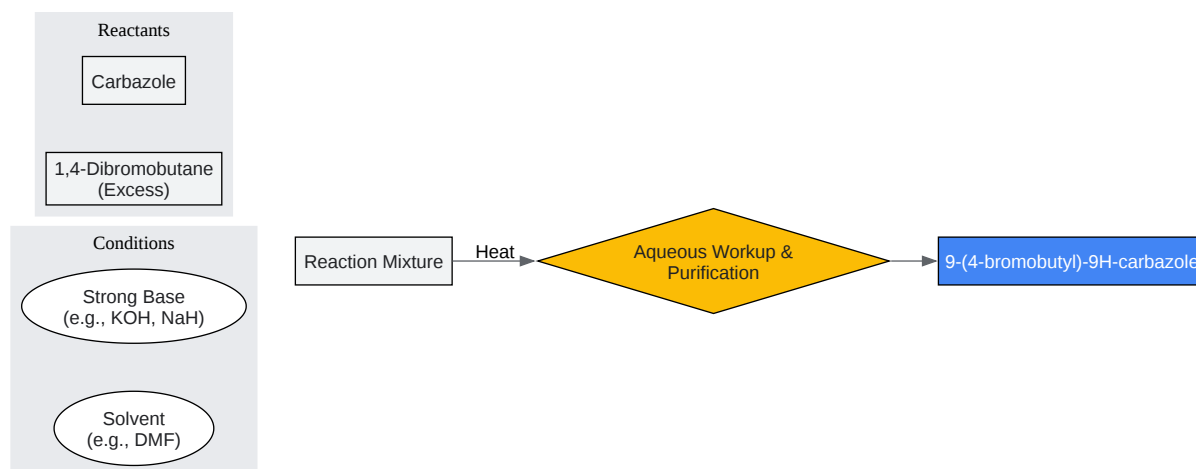
Materials:

- Carbazole
- 1,4-dibromobutane (in excess)
- Potassium hydroxide (KOH) or Sodium hydride (NaH)

- Dimethylformamide (DMF) or Acetonitrile (ACN) as solvent
- Ethyl acetate
- Hexane
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- A solution of carbazole (1.0 eq) in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- A strong base, such as potassium hydroxide (1.5 eq) or sodium hydride (1.2 eq), is added portion-wise to the solution at room temperature. The mixture is stirred for 30-60 minutes to facilitate the formation of the carbazole anion.
- 1,4-dibromobutane (3.0-5.0 eq) is added to the reaction mixture. Using an excess of the dibromoalkane minimizes the formation of the bis-carbazole substituted butane byproduct.
- The reaction mixture is heated to 60-80 °C and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is cooled to room temperature and quenched by the addition of water.
- The aqueous layer is extracted three times with ethyl acetate.
- The combined organic layers are washed with water and then with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield **9-(4-bromobutyl)-9H-carbazole** as a pure solid.



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Caption: Synthetic workflow for **9-(4-bromobutyl)-9H-carbazole**.

Spectroscopic and Structural Characterization

Crystallographic Data

Single-crystal X-ray diffraction analysis reveals that **9-(4-bromobutyl)-9H-carbazole** crystallizes in an orthorhombic system.^[1] The carbazole ring system is essentially planar, with the bromobutyl group adopting a zigzag conformation and lying to one side of the carbazole plane.^[1] The dihedral angle between the two benzene rings of the carbazole moiety is a mere 0.55°.^[1] In the crystal lattice, the molecules are held together by van der Waals interactions.^[1]

Spectroscopic Analysis (Predicted)

While specific experimental spectra are not widely published, the expected spectroscopic features can be predicted based on the molecular structure.

- ^1H NMR (CDCl_3): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the carbazole ring system, typically in the range of 7.2-8.1 ppm. The four methylene groups of the butyl chain will appear as multiplets in the upfield region (approximately 1.9-4.4 ppm). The methylene group attached to the nitrogen (N-CH_2) will be the most downfield of the aliphatic protons, while the methylene group attached to the bromine (Br-CH_2) will be shifted downfield relative to the other two methylene groups.
- ^{13}C NMR (CDCl_3): The carbon NMR spectrum will display signals for the twelve aromatic carbons of the carbazole core (typically 108-141 ppm) and four signals for the aliphatic carbons of the butyl chain. The carbon attached to the nitrogen will be in the 42-45 ppm range, while the carbon attached to the bromine will be in the 30-35 ppm range.
- Mass Spectrometry (EI): The mass spectrum will show a characteristic molecular ion peak (M^+) and an $\text{M}+2$ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. The fragmentation pattern would likely involve the loss of the bromobutyl chain.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to aromatic C-H stretching (above 3000 cm^{-1}), aliphatic C-H stretching ($2850\text{-}2960\text{ cm}^{-1}$), aromatic C=C stretching ($1450\text{-}1600\text{ cm}^{-1}$), and C-N stretching (around 1330 cm^{-1}). A band corresponding to the C-Br stretching will be observed in the fingerprint region ($500\text{-}650\text{ cm}^{-1}$).

Reactivity and Applications

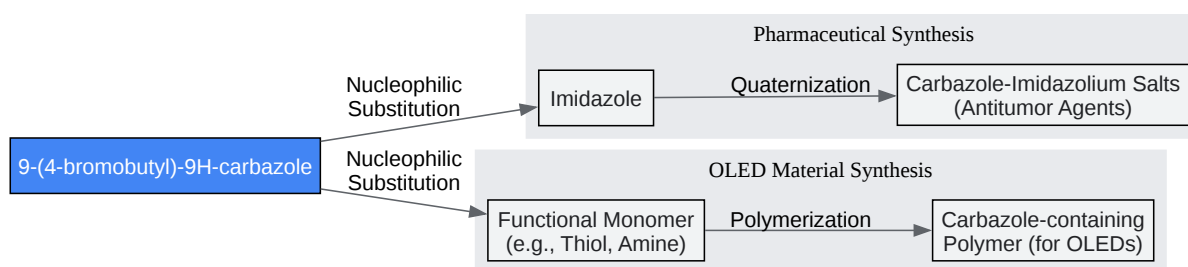
The chemical reactivity of **9-(4-bromobutyl)-9H-carbazole** is dominated by the terminal bromine atom, which serves as a good leaving group in nucleophilic substitution reactions. This allows for the facile introduction of various functional groups, making it a valuable intermediate in organic synthesis.

Key Applications

- **Pharmaceutical Drug Development:** Carbazole derivatives are known to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory

properties.[1] **9-(4-bromobutyl)-9H-carbazole** is a key precursor for the synthesis of novel carbazole-based compounds, such as carbazole-imidazolium salts, which have been investigated for their potential as anticancer agents. The butyl linker allows for the attachment of the carbazole moiety to other pharmacophores.

- Organic Electronics (OLEDs): The carbazole core is known for its excellent hole-transporting properties, high thermal stability, and high triplet energy, making it a favored building block for materials used in Organic Light-Emitting Diodes (OLEDs).[3] The bromobutyl group allows for the covalent attachment of the carbazole unit into polymer chains or its functionalization with other electronically active groups to create host materials, emissive materials, or charge-transporting layers for advanced OLED devices.



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Caption: Reactivity pathways of **9-(4-bromobutyl)-9H-carbazole**.

Safety Information

9-(4-bromobutyl)-9H-carbazole should be handled in accordance with standard laboratory safety procedures. It is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

- Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

9-(4-bromobutyl)-9H-carbazole is a strategically important chemical intermediate. Its well-defined structure, characterized by a photoactive carbazole core and a reactive alkyl bromide chain, provides a versatile platform for the synthesis of complex molecules. Its established role in the development of new pharmaceuticals and high-performance materials for organic electronics highlights its significance for both academic and industrial research. This guide has summarized its key properties and synthetic methodologies to support its effective use in the laboratory.

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